molecular formula C13H12N2O2 B3276728 phenyl N-(4-aminophenyl)carbamate CAS No. 6465-00-5

phenyl N-(4-aminophenyl)carbamate

Cat. No. B3276728
CAS RN: 6465-00-5
M. Wt: 228.25 g/mol
InChI Key: OCJWATZWCACOIS-UHFFFAOYSA-N
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Description

Phenyl N-(4-aminophenyl)carbamate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is also known as PAC.


Synthesis Analysis

The synthesis of carbamate compounds like phenyl N-(4-aminophenyl)carbamate can be achieved through carbamoylation . This process involves the reaction of amines with organic carbonates such as dimethyl carbonate . The carbamoylation reaction has gained attention because it provides a non-phosgene route to N-alkyl carbamate .


Molecular Structure Analysis

The molecular structure of phenyl N-(4-aminophenyl)carbamate consists of a carbamate functional group, which appears like a combination of an ester and an amide, with N and O flanking a carbonyl .


Chemical Reactions Analysis

The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R NH2 + R’ OC(O)OR’ → (cat.) R NH C(O) OR’ + R’ OH . This is an environmentally benign synthetic route to carbamate esters .

Scientific Research Applications

Carbamoylation Process

Phenyl N-(4-aminophenyl)carbamate can be involved in the carbamoylation process . Carbamate esters, which this compound is a part of, are an important class of organic compounds widely used in the chemical industry . They are typically prepared through the reaction with phosgene or phosgene derivatives, which are risky compounds . However, a phosgene-free synthesis of carbamates from amines is being developed to reduce the application of hazardous materials and minimize energy consumption .

Synthesis of Pharmaceuticals

Carbamate esters, including phenyl N-(4-aminophenyl)carbamate, are important intermediates in the synthesis of pharmaceuticals . They can be used as protecting groups for amine functionality , which is a crucial step in the synthesis of many pharmaceutical compounds.

Synthesis of Agrochemicals

Similar to pharmaceuticals, carbamate esters also play a significant role in the synthesis of agrochemicals . The ability to protect amine functionality makes them valuable in the creation of various agrochemical products.

Catalyst in Chemical Reactions

Phenyl N-(4-aminophenyl)carbamate can potentially act as a catalyst in certain chemical reactions . For instance, the reaction of amines with organic carbonates such as dimethyl carbonate can be catalyzed by this compound .

Acetylcholinesterase (AChE) Inhibitors

Compounds with a phenylcarbamate moiety, like phenyl N-(4-aminophenyl)carbamate, have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used as anti-amnestic agents for the management of Alzheimer’s Disease .

Chemical Industry Applications

Beyond pharmaceuticals and agrochemicals, carbamate esters have a wide range of applications in the chemical industry . They can be used in the production of polymers, resins, plastics, and other industrial chemicals .

Mechanism of Action

Target of Action

Phenyl N-(4-aminophenyl)carbamate, also known as PAC, is a carbamate derivative. Carbamates are known to interact with various enzymes and receptors in the body . .

Mode of Action

Carbamates, including PAC, have a unique ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

For instance, they are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

, which could suggest good bioavailability for PAC.

Result of Action

For instance, some carbamates are used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Action Environment

For instance, the presence of certain ions or molecules can affect the stability and reactivity of carbamates .

Safety and Hazards

While specific safety data for phenyl N-(4-aminophenyl)carbamate was not found, it is generally recommended to avoid breathing mist, gas or vapours of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Carbamate esters, including phenyl N-(4-aminophenyl)carbamate, have wide applications in the chemical industry . They are important intermediates in the synthesis of pharmaceuticals, agrochemicals and can also be used as protecting groups for amine functionality . The phosgene-free synthesis of carbamates from amines can be regarded as a step towards sustainability and efficiency in chemical processes .

properties

IUPAC Name

phenyl N-(4-aminophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJWATZWCACOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(4-aminophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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